(3-(Azetidin-3-il)-1-(6-(1H-1,2,4-triazol-1-il)pirimidin-4-il)propan-1-ona)(4-(pirimidin-2-il)piperazin-1-il)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

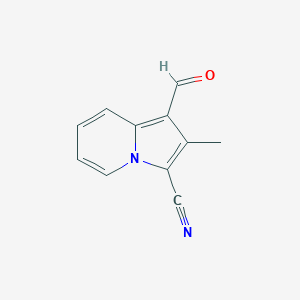

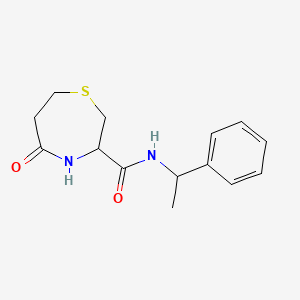

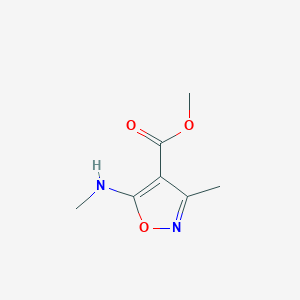

(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H20N10O and its molecular weight is 392.427. The purity is usually 95%.

BenchChem offers high-quality (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

El potencial del compuesto como agente anticancerígeno ha llamado la atención. Los investigadores han sintetizado nuevos derivados de 1,2,4-triazol, incluidos aquellos que contienen la estructura mencionada, y han evaluado sus actividades citotóxicas . Específicamente, los compuestos 7d, 7e, 10a y 10d demostraron efectos citotóxicos prometedores contra la línea celular Hela. Además, estos derivados exhibieron selectividad, preservando las células normales mientras se dirigían a las cancerosas. Los estudios de acoplamiento molecular sugieren su interacción con la enzima aromatasa, un posible objetivo en la terapia contra el cáncer.

Aplicaciones Industriales

Más allá de la medicina, los derivados de 1,2,4-triazol se utilizan en aplicaciones industriales. Estos compuestos contribuyen al desarrollo de colorantes, materiales fotográficos, estabilizadores de la luz, agroquímicos e inhibidores de la corrosión .

Propiedades Antivirales y Antimicrobianas

El andamiaje de 1,2,4-triazol se ha explorado para actividades antivirales y antimicrobianas. Si bien no se mencionaron los derivados específicos del compuesto, las estructuras relacionadas han mostrado eficacia contra la influenza A, el virus del herpes simple tipo 1 (HSV-1) y la micobacteria tuberculosis . Investigaciones adicionales podrían revelar su potencial en la lucha contra las infecciones virales y bacterianas.

Análogos de Nucleósidos

Notablemente, la ribavirina, un análogo de nucleósido antiviral, contiene una parte de 1,2,4-triazol. Explorar nuevos nucleósidos basados en este andamiaje sigue siendo una tarea de investigación actual . La investigación del potencial análogo de nucleósidos del compuesto podría producir información valiosa.

Otras Actividades Biológicas

Los investigadores también han estudiado los derivados de 1,2,4-triazol por sus propiedades antifúngicas, antivirales y anticancerígenas. Estos compuestos han mostrado actividad contra Staphylococcus aureus resistente a la meticilina, enterococos resistentes a la vancomicina y varias líneas celulares cancerosas . Además, sirven como agonistas y antagonistas para receptores específicos, destacando su versatilidad.

Farmacocinética y Propiedades Toxicológicas

La capacidad del andamiaje de 1,2,4-triazol para formar enlaces de hidrógeno con diferentes objetivos contribuye a una mejor farmacocinética y propiedades toxicológicas . Los investigadores continúan explorando su potencial en el desarrollo de fármacos.

Mecanismo De Acción

Target of Action

Similar compounds have been shown to have cytotoxic activity against various cancer cell lines .

Mode of Action

This is often achieved by inhibiting key proteins or enzymes within the cell, disrupting normal cellular functions and leading to programmed cell death .

Biochemical Pathways

Similar compounds have been shown to affect cell cycle progression, leading to cell cycle arrest at specific phases . This disruption of the cell cycle can inhibit the proliferation of cancer cells .

Pharmacokinetics

It is known that the presence of the 1,2,4-triazole ring in similar compounds can improve pharmacokinetic properties, enhancing drug-like characteristics .

Result of Action

The result of the compound’s action is typically a reduction in the viability of cancer cells. This is achieved through the induction of apoptosis, or programmed cell death . In vitro studies of similar compounds have shown significant cytotoxic activity against various cancer cell lines .

Propiedades

IUPAC Name |

(4-pyrimidin-2-ylpiperazin-1-yl)-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N10O/c29-17(25-4-6-26(7-5-25)18-20-2-1-3-21-18)14-9-27(10-14)15-8-16(23-12-22-15)28-13-19-11-24-28/h1-3,8,11-14H,4-7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIISALBZJYWAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=NC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2488312.png)

![[1-(3-Cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2488313.png)

![methyl 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine-2-carboxylate](/img/structure/B2488314.png)

![N-(4-chlorophenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2488316.png)

![2,4-dichloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline](/img/structure/B2488320.png)

![Tert-butyl 4-[4-[(prop-2-enoylamino)methyl]oxan-4-yl]piperidine-1-carboxylate](/img/structure/B2488323.png)